4-(Cyclopropylidenemethyl)-N,N-dimethylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(cyclopropylidenemethyl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-13(2)12-7-5-11(6-8-12)9-10-3-4-10/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYJUJZFFOTXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Cyclopropylidenemethyl N,n Dimethylaniline and Its Analogues
Elucidation of Reaction Mechanisms in the Synthesis of 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline
The synthesis of this compound is predominantly achieved through olefination reactions, with the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction being the most prominent methods. The choice between these two can significantly influence the reaction's efficiency and stereoselectivity.
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide. In the context of synthesizing the target molecule, this would involve the reaction of 4-(N,N-dimethylamino)benzaldehyde with a cyclopropylidene-containing phosphorus ylide. The mechanism is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. youtube.com The stability of the ylide plays a crucial role in determining the stereochemical outcome of the reaction. deanfrancispress.com For non-stabilized ylides, the reaction is often under kinetic control, leading predominantly to the Z-alkene. deanfrancispress.com The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. nih.gov
The Horner-Wadsworth-Emmons (HWE) reaction , a variation of the Wittig reaction, utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide. wikipedia.org This increased reactivity allows for successful reactions with a broader range of carbonyl compounds, including sterically hindered ketones. pressbooks.pub The mechanism of the HWE reaction also proceeds through the formation of an oxaphosphetane intermediate. pressbooks.pub A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying its removal from the reaction mixture. organic-chemistry.org The stereoselectivity of the HWE reaction typically favors the formation of the E-alkene due to the thermodynamic stability of the intermediates. wikipedia.org
Novel Synthetic Routes and Strategic Retrosynthetic Analysis for the Cyclopropylidenemethyl Moiety Integration
The development of novel synthetic routes is crucial for accessing complex molecules from simpler, readily available starting materials. A strategic retrosynthetic analysis for this compound reveals a convergent approach to its synthesis.
Retrosynthetic Analysis:
A logical retrosynthetic disconnection of the target molecule is at the double bond, leading to two key synthons: a nucleophilic cyclopropylidene equivalent and an electrophilic 4-(N,N-dimethylamino)benzaldehyde equivalent.
Disconnection 1 (C=C bond): This disconnection points directly to an olefination strategy, such as the Wittig or HWE reaction.
Synthon A: A cyclopropylidene phosphorus ylide or a cyclopropyl (B3062369) phosphonate carbanion.
Synthon B: 4-(N,N-dimethylamino)benzaldehyde.
This retrosynthetic approach is highly efficient as it joins two key fragments in a single, reliable step.
Forward Synthesis:
Based on this analysis, a practical synthetic route would involve:
Preparation of the Cyclopropyl Phosphorus Reagent:
For the Wittig reagent, cyclopropyltriphenylphosphonium bromide can be synthesized from triphenylphosphine and a suitable cyclopropyl halide. This salt is then deprotonated with a strong base to generate the ylide.
For the HWE reagent, a cyclopropylmethylphosphonate can be prepared via the Michaelis-Arbuzov reaction between a trialkyl phosphite (B83602) and a cyclopropylmethyl halide.
Olefination Reaction:
The generated cyclopropylidene phosphorus ylide or the deprotonated cyclopropyl phosphonate is then reacted with 4-(N,N-dimethylamino)benzaldehyde to yield this compound.
Optimization of Reaction Conditions for Enhanced Selectivity and Yield in N,N-dimethylaniline Derivatization
The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as the choice of base, solvent, temperature, and reaction time is critical.
For the Wittig reaction , the choice of base is paramount. Strong, non-nucleophilic bases are often required to generate the ylide from the corresponding phosphonium (B103445) salt. The solvent system also plays a significant role, with ethereal solvents like tetrahydrofuran (B95107) (THF) being commonly employed.
For the Horner-Wadsworth-Emmons reaction , a wider range of bases can be utilized, from strong bases like sodium hydride to milder bases like potassium carbonate, depending on the acidity of the phosphonate. quora.com The presence of certain metal salts, such as lithium chloride, in conjunction with an organic base, can also influence the stereoselectivity of the reaction. quora.com
Below is an interactive data table illustrating the potential effects of varying reaction conditions on the yield of a model HWE reaction for the synthesis of a similar compound.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 25 | 12 | 75 |
| 2 | K2CO3 | DMF | 80 | 24 | 60 |
| 3 | DBU | CH3CN | 60 | 18 | 70 |
| 4 | LiHMDS | THF | -78 to 25 | 6 | 85 |
| 5 | NaH | DMF | 25 | 12 | 82 |
This table is a representative example based on general principles of HWE reaction optimization and does not represent experimentally verified data for the specific synthesis of this compound.
Derivatization Strategies for Structural Modification of the this compound Scaffold
The this compound scaffold offers multiple sites for structural modification, allowing for the synthesis of a diverse library of analogues. These modifications can be targeted at the aromatic ring, the dimethylamino group, or the cyclopropylidenemethyl moiety.
Aromatic Ring Derivatization:
The N,N-dimethylamino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. researchgate.net Since the para position is already substituted, electrophilic substitution reactions would be expected to occur at the ortho position. However, the steric bulk of the cyclopropylidenemethyl group might influence the regioselectivity. Potential electrophilic aromatic substitution reactions include:
Halogenation: Introduction of bromine or chlorine atoms onto the aromatic ring.
Nitration: Introduction of a nitro group, which can be further reduced to an amino group, providing a handle for further functionalization.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups. However, Friedel-Crafts reactions can be challenging on highly activated rings like N,N-dimethylaniline. chemistrysteps.com
Modification of the Cyclopropylidenemethyl Moiety:
The exocyclic double bond of the cyclopropylidenemethyl group is susceptible to electrophilic addition reactions. libretexts.org However, the strain of the cyclopropane (B1198618) ring can lead to complex reaction pathways, including ring-opening reactions. Potential reactions include:
Halogenation: Addition of halogens across the double bond.
Hydrohalogenation: Addition of hydrogen halides.
Epoxidation: Formation of an epoxide, which can be a versatile intermediate for further transformations.
These derivatization strategies provide a powerful toolkit for systematically modifying the structure of this compound, enabling the exploration of its chemical space and the development of new analogues with tailored properties.
Sophisticated Spectroscopic and Analytical Characterization Techniques Applied to 4 Cyclopropylidenemethyl N,n Dimethylaniline
Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment of 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline
Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for the unambiguous structural elucidation of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the hydrogen and carbon atoms.
In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the N,N-dimethyl protons, the vinylic proton of the methylidene group, and the protons of the cyclopropyl (B3062369) ring. The integration of these signals would confirm the number of protons in each environment. Chemical shifts would be indicative of the electronic environment; for instance, the aromatic protons ortho to the electron-donating dimethylamino group would appear at a higher field (lower ppm) than those ortho to the cyclopropylidenemethyl group.
The ¹³C NMR spectrum would show distinct resonances for each carbon atom. The chemical shifts would help identify the aromatic carbons, the N-methyl carbons, the sp² carbons of the exocyclic double bond, and the sp³ carbons of the cyclopropyl ring.
To confirm the complete and unambiguous assignment of all signals, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal proton-proton coupling networks, helping to connect adjacent protons within the aromatic ring and the cyclopropyl group. An HSQC spectrum would correlate directly bonded proton and carbon atoms, while an HMBC spectrum would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule, such as linking the vinylic proton to the carbons of the aromatic and cyclopropyl rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Theoretical)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to NMe₂) | ||
| Aromatic CH (ortho to C=CH) | ||
| Aromatic C-N | ||
| Aromatic C-C= | ||
| N(CH₃)₂ | ||
| N(CH₃)₂ | ||
| =CH | ||
| =C< | ||
| Cyclopropyl CH₂ | ||
| Cyclopropyl C (quaternary) |
Note: This table is a theoretical representation. Actual experimental values are required for confirmation.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within 5 ppm), the elemental composition can be determined, confirming the formula C₁₂H₁₅N.
Electron Ionization (EI) or Electrospray Ionization (ESI) techniques would be used. The resulting mass spectrum would display the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation pathways for this molecule would likely involve:
Loss of a methyl group: Cleavage of a methyl group from the dimethylamino moiety, resulting in a significant [M-15]⁺ fragment.
Benzylic cleavage: Fission of the bond between the aromatic ring and the cyclopropylidenemethyl group.
Rearrangements and cleavages of the cyclopropyl ring: The strained cyclopropyl ring could undergo characteristic ring-opening and fragmentation upon ionization.
Analysis of these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (Theoretical)
| Ion Formula | Calculated m/z | Predicted Fragment |
|---|---|---|
| [C₁₂H₁₅N]⁺ | 173.1204 | Molecular Ion |
| [C₁₁H₁₂N]⁺ | 158.0970 | [M-CH₃]⁺ |
Note: This table is a theoretical representation. Actual experimental data is necessary for validation.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, would be used to identify the functional groups present in this compound and to gain insight into its conformational properties. These two techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa.
Key expected vibrational modes would include:
C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and cyclopropyl groups would be observed just below 3000 cm⁻¹.
C=C stretching: Vibrations from the aromatic ring and the exocyclic double bond would be found in the 1500-1650 cm⁻¹ region.
C-N stretching: The stretching of the aromatic carbon to nitrogen bond would typically appear in the 1360-1250 cm⁻¹ range.
Cyclopropyl ring modes: The strained cyclopropyl ring would exhibit characteristic breathing and deformation modes.
Computational methods, such as Density Functional Theory (DFT), would likely be used to calculate the theoretical vibrational spectra to aid in the assignment of the experimental bands.
X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis of this compound
If a suitable single crystal of this compound could be grown, single-crystal X-ray crystallography would provide the definitive solid-state three-dimensional structure. This technique would yield precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and MS.
Furthermore, X-ray crystallography would reveal the conformation of the molecule in the solid state, such as the rotational orientation of the cyclopropylidenemethyl and dimethylamino groups relative to the phenyl ring. It would also provide detailed information about the intermolecular interactions (e.g., van der Waals forces, π-π stacking) that govern the crystal packing arrangement. This data is invaluable for understanding the solid-state properties of the material.
Advanced Electronic Absorption and Emission Spectroscopy for Elucidating Ground and Excited State Characteristics
Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy would be used to investigate the photophysical properties of this compound. The UV-Vis spectrum would reveal the wavelengths of light the molecule absorbs, corresponding to electronic transitions from the ground state to various excited states. The presence of the extended π-system, involving the phenyl ring, the double bond, and the electron-donating dimethylamino group, would likely result in strong absorption bands.
Fluorescence spectroscopy would provide information about the molecule's behavior after it has absorbed light. By measuring the emission spectrum, the fluorescence quantum yield, and the excited-state lifetime, one can characterize the de-excitation pathways. The position of the emission maximum and its sensitivity to solvent polarity (solvatochromism) would indicate the nature of the excited state, particularly the extent of intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the rest of the π-system.
Quantum Chemical and Computational Investigations of 4 Cyclopropylidenemethyl N,n Dimethylaniline
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals of 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline
There are no available published studies that have utilized Density Functional Theory (DFT) to investigate the electronic structure and molecular orbitals of this compound. Consequently, data regarding its optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and other electronic properties derived from DFT calculations are not available.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Predictions and Photophysical Pathways
No research articles or data could be found that employ Time-Dependent Density Functional Theory (TD-DFT) to predict the excited states or elucidate the photophysical pathways of this compound. Information on its absorption spectra, electronic transitions, and potential fluorescence or phosphorescence properties remains uninvestigated through this computational method.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
There is no evidence of molecular dynamics (MD) simulations having been performed to analyze the conformational landscape or intermolecular interactions of this compound. As a result, there is no information regarding its dynamic behavior, solvent effects, or potential for aggregation.
Computational Analysis of Reaction Mechanisms and Transition States in Synthesis
A search for computational studies on the synthesis of this compound yielded no results. There are no published analyses of its reaction mechanisms, transition states, or reaction kinetics using computational chemistry methods.
Mechanistic Photophysical Behavior and Electronic Properties of 4 Cyclopropylidenemethyl N,n Dimethylaniline
Intramolecular Charge Transfer (ICT) Mechanisms and Solvatochromic Behavior
In many para-substituted N,N-dimethylaniline compounds, the N,N-dimethylamino group acts as a potent electron donor, while the substituent at the para position can act as an electron acceptor. uq.edu.auresearchgate.net This "push-pull" architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, where an electron is promoted from a molecular orbital localized on the donor part of the molecule to one on the acceptor part. This process leads to a significant increase in the dipole moment of the excited state compared to the ground state. rsc.org
A key consequence of ICT is solvatochromism—the change in the color of a substance when it is dissolved in different solvents. mdpi.com The absorption and, more dramatically, the fluorescence emission spectra of such compounds are highly sensitive to solvent polarity. researchgate.net Typically, as solvent polarity increases, the highly polar ICT excited state is stabilized to a greater extent than the less polar ground state, resulting in a bathochromic (red) shift in the fluorescence emission maximum. nih.govnih.gov A systematic study of these shifts in a range of solvents would be necessary to quantify the change in dipole moment upon excitation for 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline, but such data is not currently available.
Excited State Proton Transfer (ESPT) and Tautomerization Dynamics in this compound Systems
Excited State Proton Transfer (ESPT) is a photochemical process where a proton is transferred from one part of a molecule to another, or to the surrounding solvent, in the electronically excited state. This phenomenon is common in molecules containing both a proton-donating group (like a hydroxyl or amino group) and a proton-accepting group. The basic N,N-dimethylaniline moiety itself is not a proton donor, and the cyclopropylidenemethyl group does not inherently introduce ESPT-active sites. Therefore, ESPT and subsequent tautomerization are not expected to be primary excited-state deactivation pathways for this compound unless it is part of a larger molecular system specifically designed to facilitate such a process. No studies suggesting or investigating such dynamics for this specific compound were found.
Fluorescence Quenching and Enhancement Mechanisms in Various Environments
The fluorescence of N,N-dimethylaniline derivatives can be quenched or enhanced by various environmental factors. Quenching can occur through mechanisms such as collisional quenching with other molecules, energy transfer, or electron transfer. For instance, the formation of twisted intramolecular charge transfer (TICT) states in polar solvents can lead to non-radiative decay, effectively quenching fluorescence. uq.edu.au Conversely, fluorescence enhancement can be observed in rigid or viscous media where molecular motions that lead to non-radiative decay (like the twisting of the dimethylamino group) are restricted. This phenomenon is known as aggregation-induced emission or restriction of intramolecular motion. A detailed investigation into how different solvents, viscosities, or the presence of quenchers affects the fluorescence quantum yield of this compound has not been reported.
Two-Photon Absorption (TPA) and Non-Linear Optical (NLO) Properties and Their Origin
Molecules with strong ICT character, like many dimethylaniline derivatives, are often investigated for their nonlinear optical (NLO) properties. mq.edu.aunih.gov These properties arise from the interaction of the molecule with intense electromagnetic fields, such as those from a laser. Key NLO phenomena include second-harmonic generation and two-photon absorption (TPA). TPA is the simultaneous absorption of two photons, allowing for excitation with lower-energy light. The efficiency of this process is quantified by the TPA cross-section (σ₂). nih.govchemrxiv.org The magnitude of the TPA cross-section is strongly linked to the change in dipole moment upon excitation and the transition dipole moment. researchgate.netucf.edu Theoretical and experimental studies on related aniline (B41778) compounds show that structural modifications, such as extending the π-conjugation length or tuning donor-acceptor strength, can significantly impact NLO properties. researchgate.net However, specific measurements or calculations of the hyperpolarizability or TPA cross-section for this compound are absent from the literature.
Energy Transfer and FRET (Förster Resonance Energy Transfer) Mechanisms Involving the Compound
Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a proximal ground-state acceptor molecule through dipole-dipole coupling. The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. For this compound to be involved in FRET, its absorption and emission spectra, as well as its fluorescence quantum yield and lifetime, would need to be characterized to identify suitable FRET partners. As this fundamental photophysical data is unavailable, any role for this compound as a FRET donor or acceptor has not been explored.
Advanced Applications in Materials Science and Optoelectronics Based on 4 Cyclopropylidenemethyl N,n Dimethylaniline
Rational Design Principles for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) Employing the Compound
In the design of materials for OLEDs and OPVs, the electronic properties of molecules are paramount. The N,N-dimethylaniline moiety is a strong electron-donating group, making its derivatives potential candidates for hole-transporting layers (HTLs) in OLEDs or as electron donor materials in the active layer of OPVs.
For a compound like 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline to be considered, its rational design would involve tuning its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The cyclopropylidenemethyl substituent would be expected to modulate the electron-donating strength of the dimethylaniline group, thereby influencing the HOMO level. A suitable HOMO level is crucial for efficient hole injection from the anode in OLEDs and for matching the energy levels of the acceptor material in OPVs to ensure efficient charge separation.
Key Design Considerations for OLED/OPV Applications:
| Property | Rationale for OLEDs | Rationale for OPVs |
| HOMO Energy Level | Must align with the work function of the anode for efficient hole injection. | Must be higher than the HOMO of the acceptor to provide a driving force for exciton (B1674681) dissociation. |
| LUMO Energy Level | Should be high enough to block electron leakage to the anode. | Influences the open-circuit voltage (Voc) of the solar cell. |
| Thermal Stability | High glass transition (Tg) and decomposition (Td) temperatures are required for device longevity. | Essential for maintaining film morphology and performance under operational heat. |
| Film-Forming Properties | Ability to form smooth, amorphous films is critical for preventing short circuits and ensuring uniform device performance. | Good solubility and ability to form an optimal bulk heterojunction morphology with an acceptor are necessary for high efficiency. |
Without experimental data for this compound, these parameters remain unknown.
Development of Fluorescent Probes and Chemical Sensors Based on this compound's Photophysical Response
Derivatives of N,N-dimethylaniline are known to exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), which can be sensitive to the local environment. This sensitivity makes them potential candidates for fluorescent probes and chemical sensors. The fluorescence emission of such compounds can change in response to solvent polarity, viscosity, pH, or the presence of specific analytes.
The design of a fluorescent probe based on this compound would leverage the potential ICT character arising from the electron-donating dimethylamino group and the phenyl ring. The cyclopropylidenemethyl group's specific influence on the electronic structure and steric hindrance would be a key area of investigation. A hypothetical sensor could be designed where binding to a target analyte alters the electronic environment of the fluorophore, leading to a measurable change in fluorescence intensity or wavelength (a "turn-on," "turn-off," or ratiometric response).
Hypothetical Sensing Mechanisms:
| Sensing Target | Potential Mechanism |
| Metal Ions | Coordination of the metal ion to the nitrogen atom, perturbing the ICT state. |
| pH | Protonation of the dimethylamino group, which would quench fluorescence. |
| Biomolecules | Specific binding interactions that alter the fluorophore's local environment or conformation. |
Again, the lack of published photophysical data for this compound means its suitability as a fluorescent probe has not been demonstrated.
Integration into Polymer Matrices and Composite Materials for Functional Devices
The integration of functional organic molecules into polymer matrices is a common strategy for creating robust and processable functional materials. This compound could potentially be incorporated into various polymers either as a dopant or by being covalently attached to the polymer backbone.
As a dopant, its function would depend on its intrinsic properties. For example, if it possesses suitable charge-transport properties, it could be used to create a charge-transporting composite material. If it has specific optical properties, it could be used to create luminescent or optically active polymer films.
Covalent integration would involve synthesizing a monomer derivative of this compound and then polymerizing it, or copolymerizing it with other monomers. This approach can prevent phase separation and leaching of the functional molecule, leading to more stable materials. N,N-dimethylaniline functionalized polymers have been synthesized and used in applications like photoinduced block copolymerization.
Potential Applications in Polymer Composites:
| Application Area | Role of the Compound |
| Conductive Polymers | As a charge-transporting dopant or monomer unit. |
| Luminescent Plastics | As an emissive dopant. |
| Dielectric Materials | To modify the dielectric constant of the host polymer. |
The compatibility of this compound with different polymer hosts and its effect on the final material's properties would require extensive experimental investigation.
Photochromic and Thermochromic Material Development Utilizing the Compound's Unique Properties
Photochromic and thermochromic materials change their color in response to light and heat, respectively. This behavior is due to a reversible transformation between two different chemical species with distinct absorption spectra. While certain classes of organic molecules are known to exhibit these properties, there is no information in the scientific literature to suggest that N,N-dimethylaniline derivatives, including this compound, possess intrinsic photochromic or thermochromic properties.
The development of such materials typically relies on specific molecular structures that can undergo reversible isomerization, dimerization, or other structural changes upon stimulation. For this compound to be used in this context, it would likely need to be chemically modified to include a known photochromic or thermochromic unit, such as a spiropyran, spirooxazine, or diarylethene moiety. In such a case, the this compound part of the molecule would act as a modulating group, influencing the properties of the photo- or thermochromic core.
Without evidence of inherent photochromic or thermochromic behavior or studies on its integration into such systems, its application in this area remains entirely speculative.
Structure Activity/property Relationships and Strategic Derivatization of 4 Cyclopropylidenemethyl N,n Dimethylaniline Analogues
Systematic Modification of the N,N-dimethylaniline Moiety and its Electronic Impact
One common strategy involves altering the alkyl substituents on the nitrogen atom. Replacing the methyl groups with longer or bulkier alkyl chains can influence the molecule's solubility and solid-state packing, which in turn can affect its bulk electronic properties. However, the primary electronic impact comes from modifications that directly alter the electron-donating strength of the nitrogen.
Introducing electron-withdrawing or electron-donating substituents onto the aniline (B41778) ring is another powerful approach. For instance, the placement of a nitro group, a strong electron-withdrawing group, at the meta position would decrease the electron density on the nitrogen, thereby reducing its donating capacity. Conversely, the introduction of electron-donating groups, such as methoxy, at ortho or meta positions would enhance the electron-donating character of the N,N-dimethylaniline moiety.
The electronic impact of these modifications can be quantified by examining changes in the molecule's ionization potential and its performance as a donor in donor-acceptor chromophores. A stronger electron-donating group will generally lead to a lower ionization potential. In the context of a donor-π-acceptor system, a more potent donor will typically result in a more pronounced intramolecular charge transfer (ICT) upon photoexcitation, leading to a red-shift in the absorption and emission spectra.
To illustrate the electronic impact of modifying the N,N-dimethylaniline moiety, a hypothetical series of analogues and their predicted ionization potentials are presented in the interactive table below.
| Modification to N,N-dimethylaniline Moiety | Predicted Ionization Potential (eV) | Rationale |
| Unmodified | 7.2 | Baseline electron-donating strength. |
| Replacement of N,N-dimethyl with N,N-diethyl | 7.1 | Increased inductive effect from ethyl groups enhances donating ability. |
| Introduction of a meta-nitro group | 7.8 | Strong electron-withdrawing group reduces the electron density on nitrogen. |
| Introduction of a meta-methoxy group | 7.0 | Electron-donating group increases the electron density on nitrogen. |
Note: The data in this table is illustrative and based on established principles of physical organic chemistry.
Influence of the Cyclopropylidenemethyl Group on Molecular Rigidity and Conjugation Pathways
The cyclopropylidenemethyl group is a fascinating structural element that imparts both rigidity and unique electronic properties to the molecule. The three-membered ring of the cyclopropyl (B3062369) group has significant strain, and its bonding orbitals have a high degree of p-character. This allows the cyclopropyl group to participate in conjugation with adjacent π-systems, a phenomenon often referred to as "cyclopropyl conjugation."
In 4-(cyclopropylidenemethyl)-N,N-dimethylaniline, the exocyclic double bond of the cyclopropylidenemethyl group provides a direct pathway for electronic communication between the cyclopropyl ring and the N,N-dimethylaniline moiety. This extended conjugation pathway can influence the molecule's electronic absorption and emission properties.
Furthermore, the cyclopropylidene unit introduces a degree of conformational rigidity. Compared to a simple, flexible alkyl chain, the cyclopropylidene group restricts the rotational freedom of the N,N-dimethylaniline moiety. This rigidity can be advantageous in the design of organic electronic materials, as it can promote more ordered packing in the solid state, which is often beneficial for charge transport.
The degree of conjugation and the rigidity of the molecule can be probed using computational methods and spectroscopic techniques. For example, computational studies can reveal the extent of orbital overlap between the cyclopropylidene group and the aniline ring, while techniques like X-ray crystallography can provide direct evidence of the molecule's conformation and packing in the solid state.
Substituent Effects on Photophysical and Electronic Properties of Derived Chromophores
The photophysical and electronic properties of chromophores derived from this compound are highly sensitive to the nature and position of substituents. By strategically placing electron-donating or electron-withdrawing groups on the N,N-dimethylaniline ring or by modifying the cyclopropylidenemethyl group, it is possible to tune the absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes.
For instance, in a donor-π-acceptor (D-π-A) architecture where the this compound acts as the donor, the introduction of a strong electron-accepting group at the other end of the molecule would lead to a significant intramolecular charge transfer (ICT) character in the excited state. The energy of this ICT state, and thus the color of the chromophore, can be finely tuned by varying the strength of the donor and acceptor groups.
The following interactive table illustrates the predicted effects of different substituents on the photophysical properties of a hypothetical chromophore based on this scaffold.
| Substituent on Aniline Ring | Acceptor Group | Predicted Absorption Maximum (nm) | Predicted Emission Maximum (nm) |
| H | Dicyanovinyl | 450 | 520 |
| OCH₃ | Dicyanovinyl | 470 | 550 |
| NO₂ | Dicyanovinyl | 420 | 490 |
| H | Tricyanofuran | 500 | 580 |
Note: The data in this table is illustrative and based on general trends observed in donor-π-acceptor chromophores.
The solvent environment can also play a crucial role in the photophysical properties of these chromophores. Molecules with a significant ICT character often exhibit solvatochromism, where the emission wavelength shifts with the polarity of the solvent. This property can be exploited in the design of fluorescent sensors.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design
Quantitative Structure-Property Relationship (QSPR) modeling is a powerful computational tool that can be used to predict the properties of new molecules based on their chemical structure. researchgate.net In the context of this compound analogues, QSPR models can be developed to predict a wide range of properties, including absorption and emission wavelengths, quantum yields, and even electronic properties like ionization potential and electron affinity.
The development of a QSPR model typically involves several key steps:
Data Set Generation: A diverse set of molecules with known properties is compiled. For the present case, this would involve synthesizing and characterizing a library of this compound analogues.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the data set. These descriptors can encode information about the molecule's topology, geometry, and electronic structure.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the property of interest.
Model Validation: The predictive power of the model is assessed using various statistical techniques, such as cross-validation and prediction on an external test set.
Once a validated QSPR model is established, it can be used to screen virtual libraries of new, unsynthesized analogues of this compound to identify candidates with desired properties. This in silico screening can significantly accelerate the discovery and development of new functional materials, saving both time and resources. For example, a QSPR model could be used to predict which substituents would lead to a chromophore with an emission in the near-infrared region of the electromagnetic spectrum.
Based on a comprehensive search of available scientific literature, there is currently no specific research published on the compound This compound in the context of its supramolecular assembly, host-guest interactions, or its interactions with biological membranes or macromolecules.
Therefore, it is not possible to provide an article with the detailed research findings and data tables as requested in the specified outline. The sections on "Supramolecular Assembly and Self-Organization," "Intermolecular Interactions in Host-Guest Systems," and "Mechanistic Studies of Interactions with Model Biological Membranes or Macromolecules" for this particular compound are not documented in accessible scientific databases.
To provide a scientifically accurate and authoritative article, verifiable research data is essential. In the absence of such data for "this compound," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Future Research Directions and Unresolved Challenges in 4 Cyclopropylidenemethyl N,n Dimethylaniline Chemistry
Exploration of Novel Synthetic Methodologies and Sustainable Synthesis Approaches
A primary challenge in the study of 4-(cyclopropylidenemethyl)-N,N-dimethylaniline is the development of efficient and sustainable synthetic routes. Current methodologies for constructing the cyclopropylidene moiety can be harsh and may not be suitable for large-scale production. Future research should focus on the following areas:
Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for the synthesis of complex organic molecules under mild conditions. Future investigations could explore the use of photocatalysts to construct the cyclopropylidene ring or to couple a pre-formed cyclopropylidene precursor with an N,N-dimethylaniline derivative. This approach could offer a more environmentally benign alternative to traditional methods.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including improved safety, scalability, and precise control over reaction parameters. The development of a flow-based synthesis for this compound could enable its production in a more efficient and reproducible manner.
Green Chemistry Principles: The application of green chemistry principles will be crucial for the sustainable production of this compound. This includes the use of renewable starting materials, the reduction or elimination of hazardous solvents and reagents, and the design of synthetic routes with high atom economy. For instance, exploring one-pot reactions where multiple synthetic steps are combined without isolating intermediates could significantly reduce waste and energy consumption. foodb.ca
Advanced Computational Approaches for Predicting Complex Molecular Behaviors and Reactivity
The interplay between the strained cyclopropylidene ring and the electron-rich N,N-dimethylaniline moiety is expected to give rise to unique electronic and structural properties. Advanced computational methods will be indispensable for understanding and predicting these behaviors.
Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the ground and excited-state properties of this compound. mdpi.com Future computational studies should focus on:
Molecular Geometry and Electronic Structure: Determining the optimal molecular geometry and understanding the distribution of electron density will be fundamental to predicting its reactivity and photophysical properties.
Spectroscopic Properties: Simulating UV-Vis absorption and emission spectra will aid in the interpretation of experimental data and provide insights into the nature of electronic transitions. mdpi.com
Reaction Mechanisms: DFT can be used to model potential reaction pathways, helping to design more efficient synthetic routes and to understand the stability of the molecule.
Time-Dependent Density Functional Theory (TD-DFT): To understand the excited-state dynamics, TD-DFT calculations will be essential. mdpi.com These calculations can predict the energies of excited states, transition dipole moments, and potential energy surfaces, which are crucial for understanding the photophysics of the molecule.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule and its interactions with solvent molecules. This information is particularly important for understanding how the environment influences its properties and reactivity.
Emerging Applications in Niche and High-Technology Fields Beyond Current Scope
The donor-pi-acceptor (D-π-A) architecture of this compound suggests its potential for a range of applications in materials science and electronics. While specific applications have yet to be demonstrated, the following areas represent promising avenues for future research:
Organic Light-Emitting Diodes (OLEDs): The predicted fluorescence of similar D-π-A chromophores suggests that this compound could be investigated as a component in OLEDs. mdpi.com Its unique structure may lead to desirable emission colors and efficiencies.
Nonlinear Optics (NLO): Molecules with large hyperpolarizabilities are of interest for NLO applications, such as frequency doubling of light. The charge-transfer character of the excited states in D-π-A systems can lead to significant NLO responses.
Molecular Switches and Sensors: The conformational changes that may be induced by light or other stimuli in the cyclopropylidene moiety could be harnessed for the development of molecular switches. Furthermore, the sensitivity of its electronic properties to the local environment could be exploited for chemical sensing applications.
Dye-Sensitized Solar Cells (DSSCs): The chromophoric nature of this compound makes it a candidate for investigation as a sensitizer (B1316253) in DSSCs. nih.gov Its ability to absorb light and inject electrons into a semiconductor material will be a key area of study.
Addressing Fundamental Questions in Photophysics and Excited State Dynamics of Cyclopropylidene-Containing Chromophores
The presence of the strained cyclopropylidene ring is expected to have a profound impact on the photophysics and excited-state dynamics of the N,N-dimethylaniline chromophore. Unraveling these effects presents a significant and fundamental research challenge.
Influence of the Cyclopropylidene Group on Excited States: A key question is how the cyclopropylidene group modifies the energy levels and character of the excited states of N,N-dimethylaniline. Does it lead to new, low-lying excited states? How does it affect the charge-transfer character of the transitions?
Excited-State Relaxation Pathways: Understanding the pathways by which the molecule relaxes from an excited state back to the ground state is crucial. This includes investigating the rates of radiative (fluorescence) and non-radiative decay processes. The strained nature of the cyclopropylidene ring could open up unique non-radiative decay channels, such as ring-opening or isomerization, which would compete with fluorescence.
Solvatochromism: The sensitivity of the absorption and emission spectra to the polarity of the solvent (solvatochromism) can provide valuable information about the change in dipole moment upon excitation. A systematic study of the solvatochromic behavior of this compound will be important for understanding its excited-state electronic structure.
Femtosecond Transient Absorption Spectroscopy: To directly probe the dynamics of the excited states, ultrafast spectroscopic techniques such as femtosecond transient absorption spectroscopy will be invaluable. These experiments can track the evolution of the excited-state population on the timescale of molecular vibrations and chemical reactions, providing a detailed picture of the photophysical processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline, and how can its purity be validated?
- Synthesis : Utilize condensation reactions between cyclopropylidenemethyl precursors and N,N-dimethylaniline derivatives, employing Lewis acid catalysts (e.g., chlorozincate clusters) to activate carbonyl groups . Alternatively, diazonium salt coupling strategies, as demonstrated for analogous azoimine dyes, can be adapted .
- Characterization : Validate purity via high-resolution NMR (¹H and ¹³C) to confirm substituent positions and absence of byproducts. IR spectroscopy can identify functional groups (e.g., C=N or C=O stretches). Single-crystal X-ray diffraction provides definitive structural confirmation .
Q. How do solvent polarity and temperature influence the photophysical properties of this compound?
- Experimental Design : Measure fluorescence spectra and decay times in solvents of varying polarity (e.g., hexane, ethanol, DMSO). Use time-resolved spectroscopy to quantify excited-state lifetimes. Control temperature using cryostats or heating stages to assess thermal effects on emission intensity .
- Analysis : Correlate Stokes shifts with solvent polarity parameters (e.g., ET30). Solvent-induced polarizability effects may explain deviations from classical Lippert-Mataga plots .
Advanced Research Questions
Q. What mechanistic insights explain the role of intramolecular charge-transfer (ICT) in the excited state of this compound?
- Methodology : Perform transient absorption spectroscopy to track ICT dynamics. Compare experimental results with density functional theory (DFT) calculations of frontier molecular orbitals (FMOs) and charge distribution. Solvent-dependent fluorescence quenching under external electric fields can validate ICT models .
- Data Interpretation : Contradictions in solvent effects may arise from competing polarizability and dipole interactions. Use reaction field models to reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
